(3aS,6aR)-5-(5-ethyl-2-methylpyrimidin-4-yl)-3-(3-morpholin-4-ylpropyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
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Overview
Description
The compound (3aS,6aR)-5-(5-ethyl-2-methylpyrimidin-4-yl)-3-(3-morpholin-4-ylpropyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a pyrimidine ring, a morpholine ring, and a tetrahydropyrrolo[3,4-d][1,3]oxazole core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-5-(5-ethyl-2-methylpyrimidin-4-yl)-3-(3-morpholin-4-ylpropyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and morpholine intermediates, followed by their coupling with the tetrahydropyrrolo[3,4-d][1,3]oxazole core. Key reaction conditions include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound (3aS,6aR)-5-(5-ethyl-2-methylpyrimidin-4-yl)-3-(3-morpholin-4-ylpropyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (3aS,6aR)-5-(5-ethyl-2-methylpyrimidin-4-yl)-3-(3-morpholin-4-ylpropyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(3aS,6aR)-5-(5-ethyl-2-methylpyrimidin-4-yl)-3-(3-morpholin-4-ylpropyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one: This compound shares structural similarities with other pyrimidine and morpholine derivatives, such as
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
Properties
IUPAC Name |
(3aS,6aR)-5-(5-ethyl-2-methylpyrimidin-4-yl)-3-(3-morpholin-4-ylpropyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O3/c1-3-15-11-20-14(2)21-18(15)23-12-16-17(13-23)27-19(25)24(16)6-4-5-22-7-9-26-10-8-22/h11,16-17H,3-10,12-13H2,1-2H3/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVBKKZGKGBJHF-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1N2CC3C(C2)OC(=O)N3CCCN4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN=C(N=C1N2C[C@H]3[C@@H](C2)OC(=O)N3CCCN4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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